Potassium 2-(trifluoromethyl)benzenesulfonate
Overview
Description
Synthesis Analysis
The synthesis of Potassium 2-(trifluoromethyl)benzenesulfonate involves the preparation of potassium and rubidium salts of substituted benzenesulfonates. The structures of these salts were determined using single-crystal X-ray diffraction techniques.Molecular Structure Analysis
The molecular formula of Potassium 2-(trifluoromethyl)benzenesulfonate is C7H4F3KO4S. The InChI key is YMZUKGOWUROXET-UHFFFAOYSA-M .Chemical Reactions Analysis
Potassium 2-(trifluoromethyl)benzenesulfonate is commonly used as a reagent in organic synthesis. It is a versatile compound with a wide range of applications in the fields of biochemistry, pharmacology, and medicine.Physical And Chemical Properties Analysis
Potassium 2-(trifluoromethyl)benzenesulfonate is a white solid that is soluble in water. It has a molecular weight of 264.27 g/mol .Scientific Research Applications
Synthesis and Structures of Potassium and Rubidium Arenesulfonates : This study involves the preparation of potassium and rubidium salts of substituted benzenesulfonates, including the likes of Potassium 2-(trifluoromethyl)benzenesulfonate. The structures of these salts were determined using single-crystal X-ray diffraction techniques (Gunderman & Squattrito, 1994).
The Mechanism of the Alkaline Fusion of Benzenesulfonic Acid : This paper explores the reaction mechanisms involving benzenesulfonic acid, which is closely related to Potassium 2-(trifluoromethyl)benzenesulfonate. The study provides insights into the reaction processes and mechanisms of benzenesulfonate derivatives (OaeShigeru et al., 1966).
Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines : This research reports the preparation of potassium salts of 4-substituted aminoazo-benzenesulfonic acids, demonstrating the potential applications of benzenesulfonate derivatives in producing compounds with biological activity (Kažemėkaitė et al., 2002).
Synthesis and Structural Characterization of 1,2‐Benzenedisulfonate Complexes : This paper details the reaction of potassium 1,2-benzenedisulfonate with various metal chlorides, yielding complexes suitable for X-ray determination. This study showcases the versatility of benzenedisulfonate derivatives in forming coordination polymers with metals (Deacon et al., 2009).
Mechanisms of Dye Incorporation into Potassium Sulfate : This study examines how potassium sulfate crystals interact with sulfonated aromatic compounds like benzenesulfonates, providing insights into the adsorption and surface binding capacities of these compounds (Carter et al., 2007).
Trifluoromethyl Benzoate A Versatile Trifluoromethoxylation Reagent
: This research introduces Trifluoromethyl benzoate as a reagent, highlighting the use of potassium cations in stabilizing anions derived from similar compounds, which is relevant to understanding the reactivity of potassium benzenesulfonates (Zhou et al., 2018).
Safety and Hazards
Potassium 2-(trifluoromethyl)benzenesulfonate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has the following hazard statements: H302;H315;H320;H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding getting it in eyes, on skin, or on clothing .
properties
IUPAC Name |
potassium;2-(trifluoromethyl)benzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O3S.K/c8-7(9,10)5-3-1-2-4-6(5)14(11,12)13;/h1-4H,(H,11,12,13);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZUKGOWUROXET-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3KO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 2-(trifluoromethyl)benzenesulfonate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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